![molecular formula C5H10N6 B12893842 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide](/img/structure/B12893842.png)
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-3-carboxamide
Uniqueness
5-Amino-3-methyl-1H-pyrazole-1-carboximidhydrazide is unique due to its specific substitution pattern and the presence of the carboximidhydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H10N6 |
---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N',5-diamino-3-methylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H10N6/c1-3-2-4(6)11(10-3)5(7)9-8/h2H,6,8H2,1H3,(H2,7,9) |
InChI-Schlüssel |
ZKXDDQIORHRRKE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN(C(=C1)N)/C(=N/N)/N |
Kanonische SMILES |
CC1=NN(C(=C1)N)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.